2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol
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Overview
Description
2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is a Schiff base compound derived from the condensation of 3-bromo-5-chlorosalicylaldehyde and o-toluidine in methanol . This compound is characterized by its unique molecular structure, which includes both bromine and chlorine substituents on the phenol ring, as well as a methoxy group on the imine-linked phenyl ring.
Preparation Methods
The synthesis of 2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves the condensation reaction between 3-bromo-5-chlorosalicylaldehyde and o-toluidine in methanol . The reaction is typically carried out under reflux conditions to ensure complete condensation and formation of the Schiff base. The molecular conformation is stabilized by an intramolecular O-H⋯N hydrogen bond, generating an S(6) ring .
Chemical Reactions Analysis
2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves its ability to form stable complexes with metal ions. This property is utilized in various catalytic and biological processes. The molecular targets and pathways involved include interactions with enzymes and proteins that contain metal cofactors .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from salicylaldehyde and its derivatives. For example:
- 2-Bromo-4-chloro-6-[(E)-o-tolyliminomethyl]phenol
- 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
- 2-Bromo-4-methylaniline Compared to these compounds, 2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is unique due to the presence of the methoxy group on the imine-linked phenyl ring, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H10BrCl2NO2 |
---|---|
Molecular Weight |
375.0 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-13-3-2-10(6-12(13)17)18-7-8-4-9(16)5-11(15)14(8)19/h2-7,19H,1H3 |
InChI Key |
BSMLCJCCQBVIEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Br)O)Cl |
Origin of Product |
United States |
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